An In-depth Technical Guide to the Physicochemical Properties of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid is a bifunctional molecule widely utilized as a key building block in medicinal chemistry and pharmaceutical development. Its structure incorporates a protected piperidine ring and a butanoic acid chain, offering versatile handles for chemical modification. Understanding its core physicochemical properties is paramount for its effective application in the synthesis of novel therapeutic agents and other complex organic molecules. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, outlines general experimental protocols for their determination, and presents logical workflows for its characterization.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its reactivity, solubility, and pharmacokinetic profile in drug development. The data for 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid, collated from various chemical suppliers and databases, are summarized below. It is important to note that many of these values are computed and experimental verification is recommended for critical applications.
General and Structural Properties
| Property | Value | Source |
| IUPAC Name | 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid | PubChem[1] |
| Synonyms | N-Boc-4-piperidinebutanoic acid, 4-(1-Boc-piperidin-4-yl)butanoic acid | PubChem[1] |
| CAS Number | 142247-38-9 | PubChem[1] |
| Molecular Formula | C₁₄H₂₅NO₄ | PubChem[1] |
| Molecular Weight | 271.35 g/mol | PubChem[1] |
| Physical Form | White powder or solid | Chem-Impex[2] |
| Purity | ≥ 98% (HPLC) | Chem-Impex[2] |
Computed Physicochemical Data
The following table presents computed data that are valuable for predicting the behavior of the molecule in various chemical and biological systems.
| Property | Value | Source |
| XLogP3 | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
| Exact Mass | 271.17835828 Da | PubChem[1] |
| Topological Polar Surface Area | 66.8 Ų | PubChem[1] |
| Heavy Atom Count | 19 | PubChem[1] |
Experimental Protocols for Physicochemical Characterization
Determination of Melting Point
The melting point is a crucial indicator of purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. For a pure compound, this range is typically narrow.
Solubility Assessment
Solubility is a critical factor for reaction conditions and formulation development.
Methodology: Visual Assessment in Various Solvents
-
Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).
-
Procedure:
-
To a test tube containing a known volume of solvent (e.g., 1 mL), a small, pre-weighed amount of the compound (e.g., 1 mg) is added.
-
The mixture is vortexed or shaken vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C).
-
The solution is visually inspected for the presence of undissolved solid.
-
-
Classification: The solubility can be qualitatively classified as soluble, partially soluble, or insoluble. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute determined by techniques like HPLC or UV-Vis spectroscopy.
Determination of Acid Dissociation Constant (pKa)
The pKa value is essential for understanding the ionization state of the carboxylic acid group at different pH values.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically deionized water or a water-co-solvent mixture if the compound has low aqueous solubility.[3][4][5] The ionic strength of the solution is kept constant using an inert salt (e.g., 0.01 M KCl).[3][4][5]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).[3][4][5]
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
Determination of the Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity, which is a key predictor of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Methodology: Shake-Flask Method
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Procedure:
-
A known amount of the compound is dissolved in one of the phases (e.g., n-octanol).
-
A known volume of the other phase (water) is added.
-
The mixture is shaken vigorously for a set period to allow for partitioning equilibrium to be reached.
-
The mixture is then centrifuged to ensure complete phase separation.
-
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6][7]
Visualization of Workflows and Structure
The following diagrams, generated using Graphviz, illustrate a logical workflow for physicochemical characterization and the chemical structure of the target compound.
References
- 1. 4-(1-((Tert-butoxy)carbonyl)piperidin-4-yl)butanoic acid | C14H25NO4 | CID 10400987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. [PDF] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
